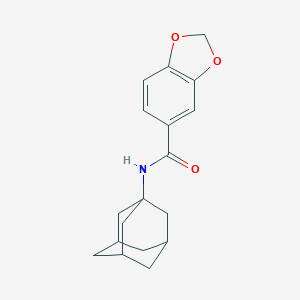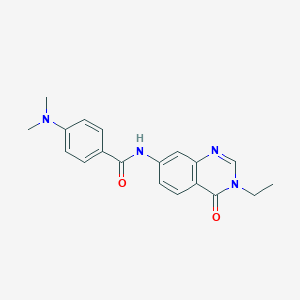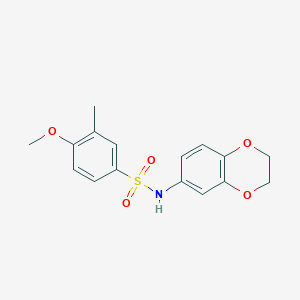
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, also known as MDMA, is a psychoactive drug that has gained widespread popularity in recent years. While it is often associated with recreational use, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and increased sociability. It also activates the sympathetic nervous system, leading to increased heart rate and blood pressure. However, the exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It can also cause dehydration and electrolyte imbalances, leading to potential health risks. Long-term use has been associated with cognitive deficits and mood disorders.
Advantages and Limitations for Lab Experiments
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments, including its ability to increase empathy and reduce fear, making it a useful tool for studying social behavior. However, its potential for abuse and neurotoxicity make it a challenging substance to work with, and strict safety protocols must be followed to ensure the safety of researchers.
Future Directions
There are several future directions for research on N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, including further studies on its potential therapeutic applications, as well as investigations into its long-term effects on the brain and body. Additionally, there is a need for the development of safer and more efficient synthesis methods, as well as the exploration of alternative substances with similar effects. Overall, continued research on this compound has the potential to lead to significant advances in the field of psychotherapy and neuroscience.
Synthesis Methods
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and reduction with sodium borohydride. While this method has been used for illicit production, it is not recommended for laboratory use due to safety concerns. Instead, alternative methods have been developed that are safer and more efficient.
Scientific Research Applications
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that this compound can increase empathy and reduce fear, making it a promising candidate for psychotherapy. However, further research is needed to fully understand its effects and potential risks.
properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H21NO3/c20-17(14-1-2-15-16(6-14)22-10-21-15)19-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,19,20) |
InChI Key |
VRESHOVMDCONOA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)




![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

